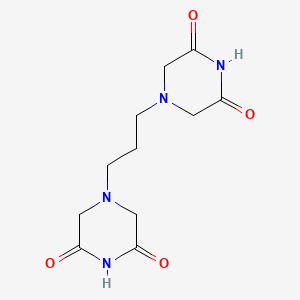
2-Phenoxyphenol
Overview
Description
Synthesis Analysis
The synthesis of compounds structurally related to 2-Phenoxyphenol involves various catalytic processes and functionalization techniques. For example, Xu et al. (2010) described a facile synthesis of 2-(phenylthio)phenols through a copper(I)-catalyzed tandem transformation, which highlights the potential pathways for synthesizing related phenolic compounds (Xu et al., 2010). Additionally, Knuutinen et al. (1983) synthesized chlorinated 2-phenoxyphenols, providing insights into the structural determination and potential applications of chlorinated phenolic derivatives (Knuutinen et al., 1983).
Molecular Structure Analysis
The structural analysis of phenolic compounds reveals the significance of intermolecular hydrogen bonding and the arrangement of functional groups. For instance, Ulaş (2021) conducted a theoretical and experimental investigation of an alkylaminophenol compound, showcasing the molecular properties and theoretical compatibility of such compounds (Ulaş, 2021).
Chemical Reactions and Properties
Phenolic compounds, including those structurally similar to this compound, participate in various chemical reactions, highlighting their reactivity and functional group transformations. The study by Lendenmann and Spain (1996) on 2-aminophenol 1,6-dioxygenase illustrates the unique ring cleavage enzyme action on aromatic compounds, which could be relevant to understanding the chemical behavior of this compound (Lendenmann & Spain, 1996).
Physical Properties Analysis
The physical properties of phenolic compounds, such as melting points, boiling points, solubility, and crystalline structure, are crucial for their application in various fields. The synthesis and characterization of oligo-2-[(2-hydroxymethylphenylimino) methyl] phenol by Kaya et al. (2007) provide insights into the physical properties and stability of similar phenolic oligomers (Kaya et al., 2007).
Chemical Properties Analysis
The chemical properties of this compound and related compounds, including their reactivity towards various chemical agents, and their role in synthesis reactions, are fundamental aspects of their chemical behavior. For example, the palladium-catalyzed reaction of 2-hydroxy-2-methylpropiophenone with aryl bromides discussed by Wakui et al. (2004) provides insight into the multiple arylation processes, which could be relevant to the chemical modifications of this compound (Wakui et al., 2004).
Scientific Research Applications
Nanoparticle Synthesis and Biomedical Applications
2-Phenoxyphenol, as a polyphenol, plays a role in the synthesis of polyphenol-containing nanoparticles. These nanoparticles exhibit antioxidation properties, anticancer activity, and are used in bioimaging, therapeutic delivery, and other biomedical applications (Guo et al., 2021).
Organic Synthesis
this compound derivatives, such as 2-(Phenylthio)phenols, are synthesized through copper(I)-catalyzed tandem transformations, highlighting its utility in advanced organic synthesis processes (Xu et al., 2010).
Chromatographic Analysis
Chlorinated derivatives of this compound have been synthesized for use in chromatographic analysis, particularly in the study of phenolic impurities in commercial formulations (Knuutinen et al., 1983).
Study of Phenolic Compounds
Research on phenolic compounds, which includes this compound, has led to a better understanding of their metabolic pathways, biological functions, and potential health benefits (Boudet, 2007).
Photodehydration Research
The photodehydration of 2-Hydroxymethylphenol, a compound related to this compound, has been studied for insights into the formation of quinone methides, which have applications in medical therapeutics (Škalamera et al., 2018).
Antiviral Research
Polyphenols, including this compound, have been investigated for their antiviral properties, particularly against coronaviruses, highlighting their potential in developing treatments for viral infections (Piccolella et al., 2020).
Enzymatic Activity and Environmental Impact
Studies have explored the use of this compound and its derivatives in understanding enzymatic activity and assessing their impact on the environment. This includes research on its occurrence in river waters and its effects on aquatic life (Kimura et al., 2014).
Metabolic Diseases Research
The role of polyphenols in metabolic diseases has been studied, with this compound being a part of this larger group of compounds. This research is significant in understanding the therapeutic potential of polyphenols in treating metabolic disorders (Gasmi et al., 2022).
Anaesthetic Agent in Aquaculture
2-Phenoxyethanol has been studied as an anaesthetic agent in fisheries and aquaculture, highlighting its practical application in this field (Klimánková et al., 2008).
Mechanism of Action
Target of Action
The primary target of 2-Phenoxyphenol is the enzyme Enoyl- [acyl-carrier-protein] reductase [NADH] in Mycobacterium tuberculosis . This enzyme plays a crucial role in the fatty acid elongation cycle of the FAS-II pathway .
Mode of Action
This compound interacts with its target by catalyzing the NADH-dependent reduction of the double bond of 2-trans-enoyl- [acyl-carrier protein], an essential step in the fatty acid elongation cycle of the FAS-II pathway . This interaction shows preference for long-chain fatty acyl thioester substrates (>C16), and can also use 2-trans-enoyl-CoAs as alternative substrates .
Biochemical Pathways
The interaction of this compound with its target affects the fatty acid elongation cycle of the FAS-II pathway . This pathway is crucial for the synthesis of long-chain fatty acids, which are key components of the cell membrane and play important roles in various cellular functions.
Result of Action
The action of this compound on its target enzyme can lead to changes in the fatty acid composition of the cell membrane, potentially affecting the stability and function of the membrane . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, light and oxygen can lead to the oxidation of phenolic compounds, potentially affecting their stability and activity . Furthermore, the presence of other compounds in the environment can influence the action of this compound, either by interacting with the compound itself or by affecting its target or the biochemical pathways it is involved in .
properties
IUPAC Name |
2-phenoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDTZBYPBMTXCSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00178879 | |
| Record name | Phenol, 2-phenoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00178879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2417-10-9 | |
| Record name | 2-Hydroxydiphenyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2417-10-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenoxyphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002417109 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2-phenoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00178879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-PHENOXYPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KVI8N9886N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: While 2-phenoxyphenol itself may not have a specific biological target, its structural analogue, triclosan (2,4,4’-trichloro-2’-phenoxyphenol), is a well-known inhibitor of the enoyl reductase enzyme FabI. FabI is a key enzyme in the type II fatty acid biosynthesis pathway in bacteria such as Escherichia coli and Staphylococcus aureus. [, ] Triclosan exhibits slow, tight-binding inhibition, preferentially targeting the enzyme complexed with the oxidized form of the nicotinamide adenine dinucleotide (NAD+) cofactor. [] Inhibition of FabI disrupts bacterial fatty acid synthesis, ultimately leading to growth inhibition and cell death. []
A: * Molecular Formula: C12H10O2* Molecular Weight: 186.21 g/mol* Spectroscopic Data: Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C) and Infrared (IR) spectroscopy are valuable tools for characterizing the structure of this compound. Studies have utilized these techniques to investigate structural features such as chlorine substitution patterns, preferred conformations, and hydrogen bonding. [, ]
ANone: This information is not available in the provided research articles, as the focus is primarily on the chemical properties and biological activity of this compound and its analogues, not their material applications.
A: The provided research papers do not discuss the catalytic properties of this compound. Instead, they focus on its role as a precursor to other compounds, such as chlorinated dibenzo-p-dioxins (CDDs) and dibenzofurans (CDFs). [, ]
ANone: Understanding the SAR of this compound, specifically regarding its relation to FabI inhibition, provides insights into designing more potent and selective inhibitors:
ANone: The provided research articles do not delve into the stability and formulation aspects of this compound.
ANone: The provided research articles do not contain information about the PK/PD profile of this compound.
A: While the provided research doesn't directly assess the in vitro and in vivo efficacy of this compound itself, it sheds light on the activity of structurally related compounds, particularly triclosan and its analogues. [, , ] These studies highlight the potential of these compounds as antibacterial agents, emphasizing their ability to inhibit bacterial growth and potentially serve as lead compounds for further drug development.
A: The development of resistance to triclosan and related diphenyl ether inhibitors has been observed. Mutations in the safabI gene, which encodes the enoyl reductase enzyme in Staphylococcus aureus, can confer resistance to these inhibitors, including triclosan, 5-ethyl-2-phenoxyphenol (EPP), and 5-chloro-2-phenoxyphenol (CPP). [] Specific mutations, such as A95V, I193S, and F204S, have been identified and shown to increase the MIC values of these inhibitors by approximately 100-fold. [] These findings highlight the potential for the development of resistance to these compounds and the need for ongoing surveillance and the development of new antibacterial agents.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

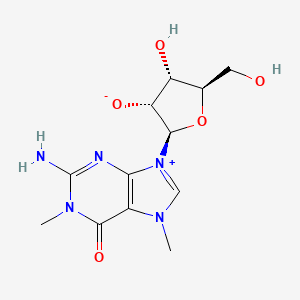
![[3-Chloro-4-(2,3-dihydroxypropoxy)phenyl]acetic acid](/img/structure/B1197269.png)


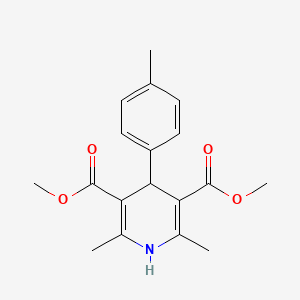
![1,3-Dimethyl-6-(1-naphthalenyl)pyrrolo[3,4-d]pyrimidine-2,4-dione](/img/structure/B1197274.png)
![2-[(2,5-Dimethyl-3-phenyl-7-pyrazolo[1,5-a]pyrimidinyl)thio]acetonitrile](/img/structure/B1197276.png)
![[(9R)-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-9-yl] (E)-2-methylbut-2-enoate](/img/structure/B1197277.png)

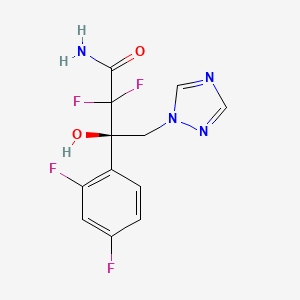
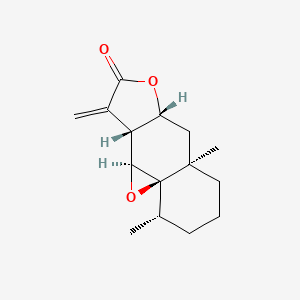

![5-Methyl-2-phenyl-4-[(3-quinolinylamino)methylidene]-3-pyrazolone](/img/structure/B1197287.png)
